5-(1,3-Dioxolan-2-YL)-2-(3-nitrobenzoyl)thiophene
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Description
5-(1,3-Dioxolan-2-yl)-2-(3-nitrobenzoyl)thiophene, also known as 5-DNT, is a new and versatile organic compound with a wide range of applications in the field of scientific research. It is a heterocyclic compound that contains two nitrogen atoms and two sulfur atoms in its structure, and it can be easily synthesized in a laboratory. 5-DNT is a promising compound with potential applications in the fields of biology, chemistry, and medicine.
Scientific Research Applications
Synthesis and Characterization
- Electrochemical Polymerization : Thiophene derivatives, including those with nitrobenzoyl groups, have been synthesized and characterized through electrochemical polymerization. These compounds show well-defined reversible redox systems and are fluorescent in both solution and solid states (Coelho et al., 2015).
- Novel Synthesis Approaches : Efficient synthesis methods for novel c-hetero-fused thiophene derivatives, including those with nitrophenyl groups, have been developed, expanding the range of possible thiophene-based compounds (Rangnekar & Mavlankar, 1991).
Applications in Material Science
- Electrochromic Properties : Thiophene derivatives, especially those combined with carbazole units, have been studied for their electrochromic properties, which are crucial in developing smart windows, displays, and other optical devices (Aydın & Kaya, 2013).
- Photoluminescence and Optoelectronics : Certain thiophene derivatives, including those with nitrobenzoyl groups, exhibit strong luminescence, making them potential materials for optoelectronic applications (Viswanathan & Bettencourt-Dias, 2006).
Chemical and Structural Analysis
- Crystal Engineering : The synthesis and structural analysis of metal-organic frameworks and coordination polymers using thiophene derivatives have been conducted, which contributes to the understanding of molecular interactions and design of functional materials (Xue et al., 2015).
Biomedical Research
- Bioassay of Thiophene Derivatives : Some thiophene-containing compounds, including those with benzimidazole or triazole moieties, have been synthesized and evaluated for antimicrobial activity, highlighting their potential in medicinal chemistry (Mabkhot et al., 2017).
properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-13(9-2-1-3-10(8-9)15(17)18)11-4-5-12(21-11)14-19-6-7-20-14/h1-5,8,14H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXAGRDLMUQXMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641944 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-31-9 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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